2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-thione
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Overview
Description
2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-thione is a complex organic compound that features a benzothiazole ring fused with a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-thione typically involves the condensation of 3-methylbenzothiazolium salts with cyclohexanone derivatives under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced benzothiazole derivatives
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-one
- 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-ol
- 2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-amine
Uniqueness
2-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)cyclohexane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
CAS No. |
88254-71-1 |
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Molecular Formula |
C14H15NS2 |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
2-(3-methyl-1,3-benzothiazol-2-ylidene)cyclohexane-1-thione |
InChI |
InChI=1S/C14H15NS2/c1-15-11-7-3-5-9-13(11)17-14(15)10-6-2-4-8-12(10)16/h3,5,7,9H,2,4,6,8H2,1H3 |
InChI Key |
HJZCLHZOVCMVOL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=C3CCCCC3=S |
Origin of Product |
United States |
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